molecular formula C9H17BrO2 B1435491 (R)-Ethyl 3-(bromomethyl)hexanoate CAS No. 1956435-91-8

(R)-Ethyl 3-(bromomethyl)hexanoate

Cat. No. B1435491
M. Wt: 237.13 g/mol
InChI Key: HYWPILIRWIBGKA-MRVPVSSYSA-N
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Description

“®-Ethyl 3-(bromomethyl)hexanoate” is a chemical compound with the molecular formula C9H17BrO2 . It is used as a reagent in the biocatalytic route to the novel antiepileptic drug brivaracetam .


Physical And Chemical Properties Analysis

The molecular weight of “®-Ethyl 3-(bromomethyl)hexanoate” is 237.14 . The predicted boiling point is 251.1±23.0 °C and the predicted density is 1?±.0.06 g/cm3 .

Scientific Research Applications

Synthesis of Key Chiral Intermediates

(R)-Ethyl 3-(bromomethyl)hexanoate plays a crucial role in the synthesis of chiral synthons, especially in pharmaceutical contexts. For example, it is used in the preparation of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a key chiral intermediate for β-hydroxy-δ-lactone portions of Mevinolin and Compactin. This synthesis involves a regiospecific ring opening of a tetrahydrofuran derivative (Guindon et al., 1985).

Applications in Organic Synthesis

In organic chemistry, (R)-Ethyl 3-(bromomethyl)hexanoate is employed in various reactions. For instance, Ethyl 2-bromoalkanoates are used with zinc and succinic anhydride in dimethylformamide, forming 2-substituted 1-ethyl hydrogen 3-oxoadipates (hexanedioates) (Schick & Ludwig, 1992). Additionally, this compound has been analyzed in the context of GC-MS studies to understand its role in various chemical reactions (Ming, 2007).

Enzymatic Synthesis Applications

(R)-Ethyl 3-(bromomethyl)hexanoate is also significant in enzymatic synthesis. Research has explored its use in the enzymatic synthesis of ethyl hexanoate by transesterification, highlighting the specificity and efficiency of enzymes in such chemical processes (Chowdary & Prapulla, 2003).

Application in Catalysis and Polymerization

This compound is pivotal in the field of catalysis and polymerization. It serves as a fundamental building block in the synthesis of complex molecules and in facilitating various chemical transformations. For example, it has been used in the preparation of hexaalkyl benzene derivatives, contributing to research in conformation analysis (Alexander et al., 2000).

Biochemical Approaches

In the biochemical sector, (R)-Ethyl 3-(bromomethyl)hexanoate is utilized in diverse synthetic strategies. It has been applied in the synthesis of ethyl 5-(S)-hydroxyhexanoate, showcasing its versatility in biochemical applications (Nanduri et al., 2001).

Renewable Energy and Sustainability

The compound's role extends to the sustainable production of higher alcohols, such as 2-Ethyl-1-hexanol, from ethanol by employing the Guerbet reaction. This research contributes significantly to the development of bio-based chemical processes and sustainability metrics in the chemical industry (Patel et al., 2015).

Safety And Hazards

The safety and hazards associated with “®-Ethyl 3-(bromomethyl)hexanoate” are represented by the GHS07 symbol. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

ethyl (3R)-3-(bromomethyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-3-5-8(7-10)6-9(11)12-4-2/h8H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWPILIRWIBGKA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CC(=O)OCC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ethyl 3-(bromomethyl)hexanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Gayke, H Narode, G Eppa, RS Bhosale… - ACS omega, 2022 - ACS Publications
Epilepsy is a chronic neurological disorder in the brain, affecting individuals of all age groups. Nearly 1% of the world population is affected by seizure disorder, of which 80% of the …
Number of citations: 10 pubs.acs.org

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